TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE

描述

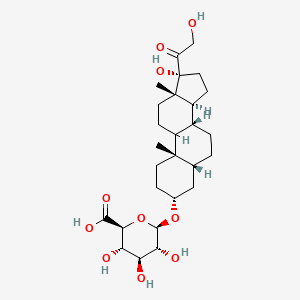

TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE is a complex organic compound with the chemical formula C₂₇H₄₂O₁₀ . This compound belongs to the group of stereoisomers and is characterized by its multiple hydroxyl groups and a glucopyranosiduronic acid moiety.

准备方法

The preparation of TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE involves several synthetic routes. Typically, the synthesis starts with the core pregnane structure, which undergoes various functional group modifications to introduce the hydroxyl and oxo groups. The glucopyranosiduronic acid moiety is then attached through glycosylation reactions. Industrial production methods often involve multi-step synthesis with stringent reaction conditions to ensure high purity and yield.

化学反应分析

TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE can undergo several types of chemical reactions:

Oxidation: This compound can be oxidized to introduce additional oxo groups or to convert hydroxyl groups to ketones.

Reduction: Reduction reactions can be used to convert oxo groups back to hydroxyl groups.

Substitution: Various substitution reactions can be performed to replace hydroxyl groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

科学研究应用

TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including its role in metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormonal imbalances and metabolic disorders.

作用机制

The mechanism of action of TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in steroid metabolism. The glucopyranosiduronic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability.

相似化合物的比较

When compared to other similar compounds, TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE stands out due to its unique combination of hydroxyl and oxo groups along with the glucopyranosiduronic acid moiety. Similar compounds include:

- (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid

- (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl alpha-D-glucopyranosiduronic acid These compounds share a similar core structure but differ in the position and configuration of the glucopyranosiduronic acid moiety.

生物活性

Tetrahydro-11-deoxy cortisol 3-O-beta-D-glucuronide (TH-11-DOC-G) is a glucocorticoid metabolite that plays a significant role in the biological activity of steroid hormones. Understanding its biological activity involves examining its metabolism, immunological implications, and clinical relevance.

Metabolism and Excretion

TH-11-DOC-G is primarily formed through the glucuronidation of tetrahydro-11-deoxycortisol (TH-11-DOC), a precursor in cortisol synthesis. The metabolic pathway involves several key enzymes, including:

- CYP21A2 : Converts 17α-hydroxyprogesterone to 11-deoxycortisol.

- CYP11B1 : Catalyzes the conversion of 11-deoxycortisol to cortisol.

- UGT2B7 and UGT2B4 : Responsible for the glucuronidation of TH-11-DOC to TH-11-DOC-G.

Approximately 90% of tetrahydro derivatives, including TH-11-DOC, are excreted in urine as glucuronide or sulfate conjugates, indicating their significant role in steroid metabolism and elimination from the body .

Immunological Activity

Recent studies have highlighted the immunomodulatory effects of TH-11-DOC and its parent compound, 11-deoxycortisol. Notably:

- T-cell Proliferation : Research indicates that 11-deoxycortisol enhances T-cell proliferation and promotes Th17 polarization in response to pathogens like Candida at physiological concentrations. This effect is crucial for immune response regulation .

- Cytokine Production : In vitro experiments show that T-cells treated with 11-deoxycortisol exhibit increased activation markers (PD-L1, CD25) and altered cytokine production profiles, suggesting a role in modulating immune responses under stress conditions .

Clinical Relevance

TH-11-DOC-G's clinical significance is underscored by its association with various pathological conditions:

- Adrenocortical Carcinoma (ACC) : Elevated levels of TH-11-DOC have been identified as potential markers for differentiating between ACC and other adrenal tumors. A study found that specific steroid markers, including TH-11-DOC, were significantly associated with ACC diagnosis .

- Cortisol Deficiency Disorders : Conditions such as Congenital Adrenal Hyperplasia (CAH) lead to an accumulation of steroid precursors like 11-deoxycortisol. Understanding the biological activity of these precursors is crucial for developing effective therapies for patients requiring cortisol replacement therapy .

Summary of Findings

| Biological Activity | Details |

|---|---|

| Metabolism | Glucuronidation by UGT enzymes; excreted primarily as glucuronides in urine. |

| Immunological Effects | Enhances T-cell proliferation; promotes Th17 polarization; alters cytokine production. |

| Clinical Implications | Potential biomarker for ACC; relevant in cortisol deficiency disorders like CAH. |

Case Studies

- Study on Immune Traits : A cohort study involving 534 healthy volunteers demonstrated a positive correlation between serum levels of 11-deoxycortisol and immune traits, particularly lymphoid cell counts and cytokine responses .

- Diagnostic Utility in ACC : Research indicated that urinary steroid profiling, including TH-11-DOC levels, could effectively differentiate between adrenal tumors, providing critical diagnostic insights for clinicians .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O10/c1-25-8-5-14(36-24-21(32)19(30)20(31)22(37-24)23(33)34)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-28/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15-,16?,17+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIOPZSMDANHBK-JVMSDKPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858452 | |

| Record name | (3alpha,5beta,9xi)-17,21-Dihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56162-40-4 | |

| Record name | (3alpha,5beta,9xi)-17,21-Dihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。